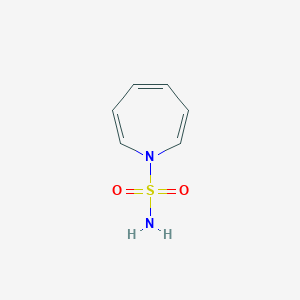
2-Methylenetetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylenetetrahydrofuran is a chemical compound that features a tetrahydrofuran ring attached to a methyl group. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylenetetrahydrofuran can be synthesized through several methods. One common approach involves the alkylation of a nucleophilic center with a tetrahydrofuranylmethyl halide or sulfonate . This method, while effective, can be less convenient due to the multistep synthesis required for these chiral reagents.
Another method involves the esterification of tetrahydrofurfuryl alcohol with methacrylic acid or the transesterification of methyl methacrylate with tetrahydrofurfuryl alcohol . These reactions typically require acid catalysts and are conducted under controlled temperature conditions to ensure high yields.
Industrial Production Methods
Industrial production of tetrahydrofuranylmethyl often involves large-scale esterification processes. For instance, the esterification of methacrylic acid with tetrahydrofurfuryl alcohol is a widely used method. This process is typically carried out in the presence of acid catalysts and under specific temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylenetetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrofuranyl ketones or aldehydes.
Reduction: Reduction reactions can convert tetrahydrofuranylmethyl derivatives into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrahydrofuranyl ketones, while reduction can produce tetrahydrofurfuryl alcohol .
Scientific Research Applications
2-Methylenetetrahydrofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydrofuranylmethyl compounds involves their interaction with specific molecular targets. For instance, in biological systems, these compounds can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways . The hydroxylation of the tetrahydrofuranylmethyl group at various positions can produce metabolites that act as nicotinic agonists or inhibitors of inducible nitric oxide synthase .
Comparison with Similar Compounds
2-Methylenetetrahydrofuran can be compared with other similar compounds, such as:
Tetrahydrofuran (THF): A cyclic ether with similar structural features but different applications, primarily as a solvent.
Tetrahydrofurfuryl methacrylate (THFMA): A derivative used in the production of polymers and coatings.
Dinotefuran: A neonicotinoid insecticide with a tetrahydrofuranylmethyl substituent, highlighting its use in agriculture.
The uniqueness of tetrahydrofuranylmethyl lies in its versatile chemical reactivity and wide range of applications across different fields.
Properties
CAS No. |
18137-88-7 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
2-methylideneoxolane |
InChI |
InChI=1S/C5H8O/c1-5-3-2-4-6-5/h1-4H2 |
InChI Key |
GCQZRSVHYPEACN-UHFFFAOYSA-N |
SMILES |
C=C1CCCO1 |
Canonical SMILES |
C=C1CCCO1 |
Synonyms |
Tetrahydro-2-methylene Furan; Tetrahydro-2-methylenefuran; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



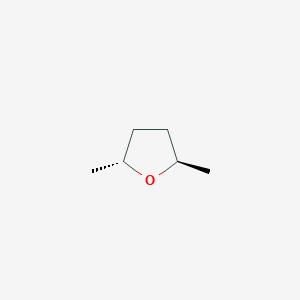
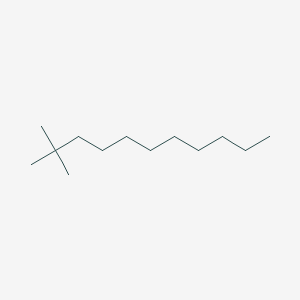

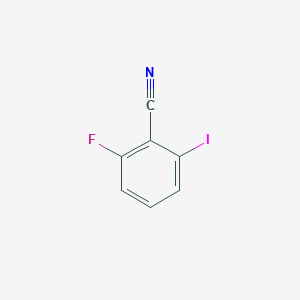
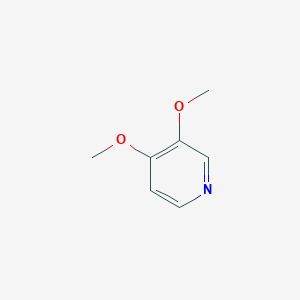
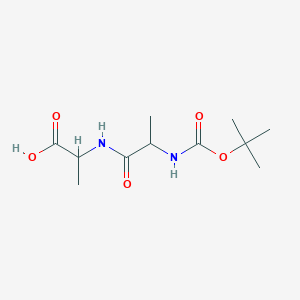

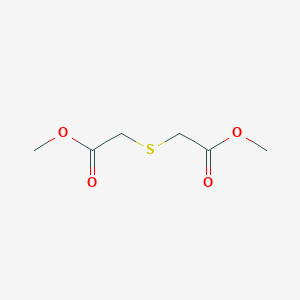
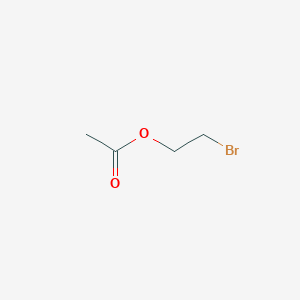
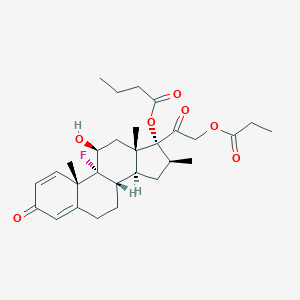

![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
